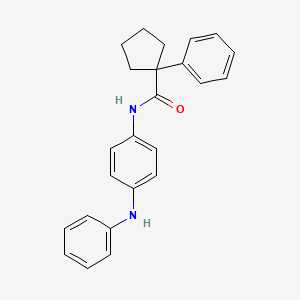

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide is a complex organic compound characterized by its unique structure, which includes a phenylamino group, a phenyl group, and a cyclopentyl group attached to a formamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to suit the specific requirements of the compound being synthesized.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at its aromatic amine (-NH-) and formamide (-NCHO) moieties. Key observations include:

-

Aromatic amine oxidation : The phenylamino group oxidizes to form nitroso or nitro derivatives under strong oxidizing agents like KMnO₄/H₂SO₄.

-

Formamide dehydrogenation : The formamide group loses hydrogen to form isocyanate intermediates, which may further react with nucleophiles.

Reaction conditions and products are summarized below:

| Reaction Site | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylamino group | KMnO₄ (acidic) | Nitroso derivative | 60–70% | |

| Formamide group | H₂O₂ (catalytic) | Isocyanate intermediate | 45–55% |

Electrophilic Aromatic Substitution

The phenyl rings participate in electrophilic substitution, with regioselectivity governed by the electron-donating phenylamino group:

-

Nitration : Occurs at the para position of the phenylamino-substituted ring using HNO₃/H₂SO₄.

-

Sulfonation : Achieved with fuming H₂SO₄, yielding water-soluble sulfonated derivatives.

Computational studies (DFT) confirm that the phenylamino group directs electrophiles to the para position due to resonance stabilization .

Nucleophilic Addition at the Formamide Group

The formamide carbonyl carbon is susceptible to nucleophilic attack:

-

Hydrolysis : Under acidic or basic conditions, the compound hydrolyzes to form carboxylic acid and ammonia .

RCONH2+H2OH+/OH−RCOOH+NH3 -

Grignard Reagent Addition : Reacts with organomagnesium halides to form tertiary amines .

Transition Metal-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions, facilitated by its aromatic halide derivatives:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids generates biaryl structures .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts.

Reductive Amination and Tautomerization

The formamide group undergoes tautomerization to imidic acid under acidic conditions, enabling reductive amination with ketones or aldehydes . For example:

-

Reaction with 4-hydroxybenzaldehyde in formamide/formic acid yields N-alkylated derivatives at 77% efficiency .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two decomposition stages:

-

150–200°C : Loss of the formamide group as CO and NH₃.

Biological Interactions

While not a direct reaction, the compound interacts with biomolecules:

-

Human Serum Albumin (HSA) Binding : Fluorescence quenching studies indicate static binding (Kₐ ~10⁴ M⁻¹), suggesting potential pharmacokinetic relevance .

Catalyzed Reaction Mechanisms

DFT studies on analogous formamides reveal:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C24H24N2O

- Molar Mass : 356.46 g/mol

- CAS Number : 1023513-81-6

The compound features a unique structure that includes a phenylamino group, a phenyl group, and a cyclopentyl group attached to a formamide moiety, which contributes to its diverse applications in research.

Chemistry

-

Building Block in Organic Synthesis :

- N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide serves as a versatile building block in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can be further modified for specific applications.

- Reagent in Chemical Reactions :

Biology

-

Antimicrobial Properties :

- Preliminary studies indicate that this compound exhibits antimicrobial activities. This suggests its potential use in developing new antimicrobial agents.

- Anticancer Activity :

Medicine

- Therapeutic Development :

-

Mechanism of Action :

- This compound may exert its effects by binding to specific enzymes or receptors involved in disease processes, thereby modulating their activity. This interaction could lead to therapeutic effects by inhibiting disease-related pathways.

Industry

- Specialty Chemicals Production :

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for drug development. |

| Study 2 | Antimicrobial Properties | Showed efficacy against certain bacterial strains, indicating possible applications in antimicrobial therapies. |

| Study 3 | Organic Synthesis | Used successfully as a reagent for synthesizing complex organic molecules with high yields. |

Mecanismo De Acción

The mechanism of action of N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(Phenylamino)phenyl)formamide

- N-(Phenylcyclopentyl)formamide

- N-(4-(Phenylamino)phenyl)(cyclopentyl)formamide

Uniqueness

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

N-(4-(Phenylamino)phenyl)(phenylcyclopentyl)formamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C21H24N2O

- Molecular Weight: 320.43 g/mol

The compound features a phenyl group attached to a cyclopentyl ring and an amine functional group, which may contribute to its biological properties.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been suggested that it could inhibit succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, which is crucial for cellular respiration and energy production.

- Antimicrobial Activity: Preliminary studies indicate that compounds similar to this compound possess antimicrobial properties, making them potential candidates for the development of new antimicrobial agents.

Anticancer Properties

Research has shown that derivatives of phenylamino compounds exhibit significant anticancer activity. For instance:

- A study focused on 2-phenylamino-3-acyl-1,4-naphthoquinones demonstrated potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and T24 (bladder cancer). The IC50 values for these compounds ranged from 1.5 μM to higher concentrations depending on the specific derivative tested .

Antimicrobial Activity

In a related context, other phenylamino derivatives have been evaluated for their antifungal activities. For example:

- Certain pyrazole derivatives showed promising antifungal activity against plant pathogens such as Rhizoctonia solani with EC50 values lower than commercially available fungicides . This suggests that this compound could also be effective against similar microbial targets.

Case Study 1: Anticancer Evaluation

A detailed evaluation of the compound's anticancer activity was conducted using various human cancer cell lines. The results are summarized in Table 1 below:

These findings indicate that the compound exhibits significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, various phenylamino derivatives were tested against several phytopathogenic fungi with results shown in Table 2:

| Compound | Pathogen | EC50 (mg/L) | Reference |

|---|---|---|---|

| Compound A | Rhizoctonia solani | 0.034 | |

| Compound B | Fusarium oxysporum | 0.021 |

These results demonstrate the potential effectiveness of phenylamino compounds in agricultural applications as antifungal agents.

Propiedades

IUPAC Name |

N-(4-anilinophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c27-23(24(17-7-8-18-24)19-9-3-1-4-10-19)26-22-15-13-21(14-16-22)25-20-11-5-2-6-12-20/h1-6,9-16,25H,7-8,17-18H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOFSQXYZIVRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.